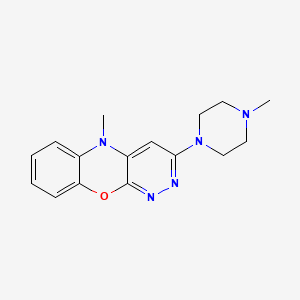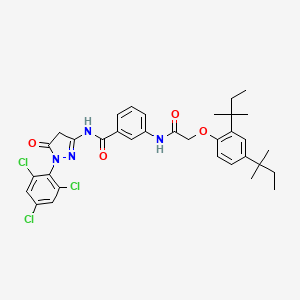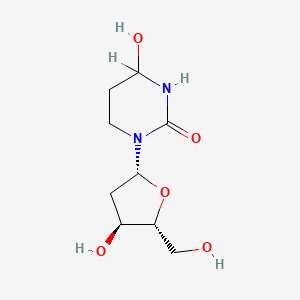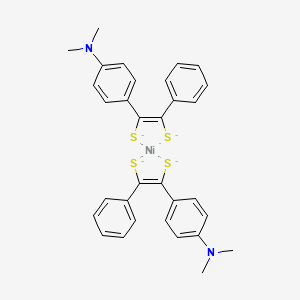
4-(トリメチルシリル)ブタン-1-オール
概要
説明
4-(Trimethylsilyl)butan-1-ol is an organosilicon compound with the molecular formula C7H18OSi and a molecular weight of 146.3 g/mol . It is a colorless liquid with a density of 0.830 g/cm³ at 25°C and a boiling point of 96°C at 25 Torr . This compound is known for its unique properties and versatility in various chemical reactions and applications.
科学的研究の応用
4-(Trimethylsilyl)butan-1-ol is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various chemical reactions.
Drug Discovery: Utilized in the development of new pharmaceutical compounds.
Material Science: Employed in the synthesis of novel materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-(Trimethylsilyl)butan-1-ol involves the reaction of 3-bromobutanol with trimethylchlorosilane under alkaline conditions . The reaction proceeds as follows: [ \text{3-Bromobutanol} + \text{Trimethylchlorosilane} \rightarrow \text{4-(Trimethylsilyl)butan-1-ol} ]
Another method involves the hydroxylation of 4-(Trimethylsilyl)butan-1-ol using appropriate reagents .
Industrial Production Methods
Industrial production of 4-(Trimethylsilyl)butan-1-ol typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
4-(Trimethylsilyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Trimethylsilyl)butanal or 4-(Trimethylsilyl)butanoic acid.
Reduction: Formation of 4-(Trimethylsilyl)butane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
作用機序
The mechanism of action of 4-(Trimethylsilyl)butan-1-ol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the hydroxyl group. The trimethylsilyl group acts as a protecting group for the hydroxyl group, allowing selective reactions to occur at other sites of the molecule . The hydroxyl group can undergo various transformations, making the compound versatile in synthetic chemistry.
類似化合物との比較
Similar Compounds
- 4-(Trimethylsilyl)-3-buten-1-ol
- 4-(Trimethylsilyl)-2-butyn-1-ol
- 4-(Trimethylsilyl)-3-butyn-2-ol
Uniqueness
4-(Trimethylsilyl)butan-1-ol is unique due to its specific structure, which combines the properties of a hydroxyl group and a trimethylsilyl group. This combination allows it to act as both a protecting group and a reactive intermediate in various chemical reactions . Its versatility and stability make it a valuable compound in synthetic chemistry and industrial applications.
特性
IUPAC Name |
4-trimethylsilylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-9(2,3)7-5-4-6-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJXWYVEZHDNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294484 | |
| Record name | 4-(trimethylsilyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2917-40-0 | |
| Record name | NSC96811 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(trimethylsilyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
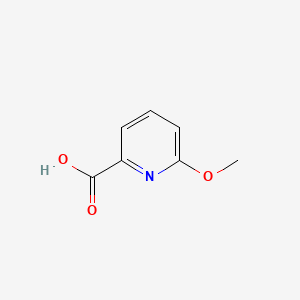
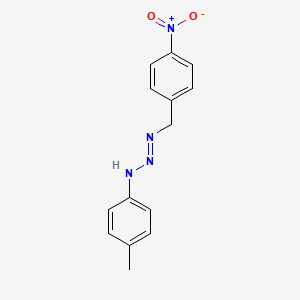
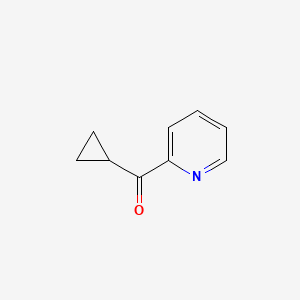
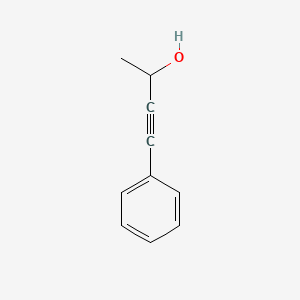

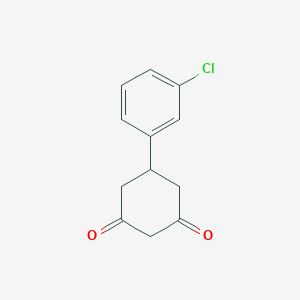
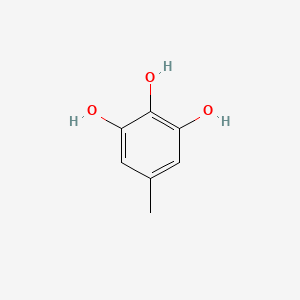
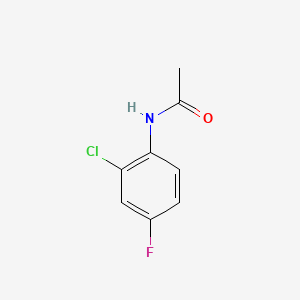

![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)
